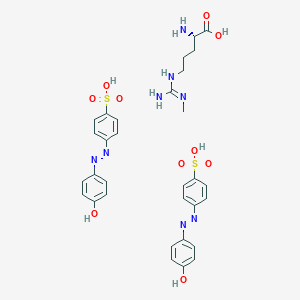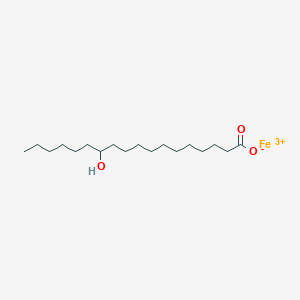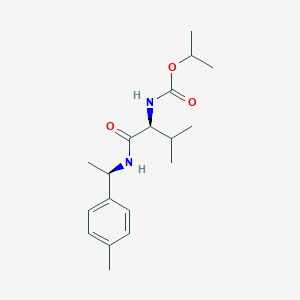
L-(R)-iprovalicarb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(R)-iprovalicarb is a fungicide that belongs to the chemical class of carboxamides. It is widely used in agriculture to control various fungal diseases in crops such as wheat, barley, and rice. The compound has been developed as a result of the need for effective and safe fungicides that can control fungal diseases while minimizing the impact on the environment and human health.
Wissenschaftliche Forschungsanwendungen
1. Agricultural Fungicide Efficacy Iprovalicarb is a carboxylic acid amide (CAA) fungicide, notably effective in controlling potato late blight caused by Phytophthora infestans. It shows low evolutionary risk of resistance in P. infestans due to both genetic and environmental factors influencing its sensitivity. Its use in agriculture is balanced by a trade-off between fungicide resistance and pathogen growth rate, suggesting low risk of evolving resistance to iprovalicarb in P. infestans (Chen et al., 2018).
2. Resistance Risk in Pathogens In studies of Phytophthora capsici, a pathogen affecting numerous crops, iprovalicarb was found to have a moderate resistance risk. The fungicide’s effectiveness varied among P. capsici isolates, with some demonstrating significant resistance. This resistance was stable and did not affect the pathogen’s general growth characteristics, indicating that resistance management strategies are necessary for its use (Lu et al., 2010).
3. Residue Analysis and Safety in Food Crops The residue levels of iprovalicarb in food crops such as cabbage and tomato have been studied for safety assessment. It was found that the residue levels dissipated following first-order kinetics and were below the maximum permissible intake, indicating safety for human consumption. The research suggests that iprovalicarb is a viable option for fungal disease control in various crops without posing significant risks to consumers (Maity & Mukherjee, 2009).
4. Detection Techniques for Residue Monitoring Advanced detection techniques, such as Surface Plasmon Resonance (SPR) biosensors, have been developed for the rapid and sensitive detection of iprovalicarb residues. These techniques are crucial for monitoring and ensuring the safety of agricultural products treated with iprovalicarb, contributing to the management of its use in agriculture (Kim et al., 2009).
Eigenschaften
CAS-Nummer |
140923-25-7 |
|---|---|
Produktname |
L-(R)-iprovalicarb |
Molekularformel |
C15H32O4Si |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
propan-2-yl N-[(2S)-3-methyl-1-[[(1R)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16+/m1/s1 |
InChI-Schlüssel |
NWUWYYSKZYIQAE-ZBFHGGJFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Andere CAS-Nummern |
140923-17-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




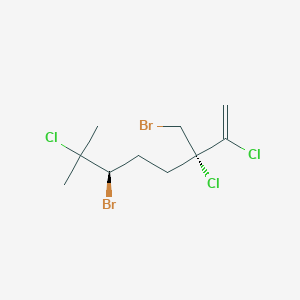

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
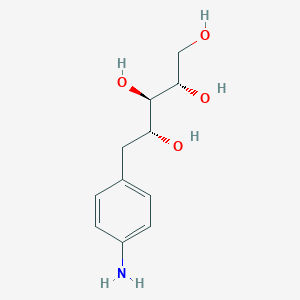
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
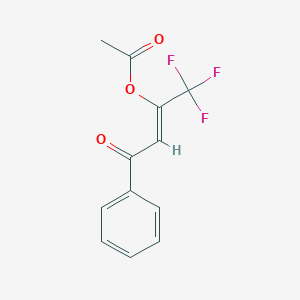
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


